4-10-Semax

説明

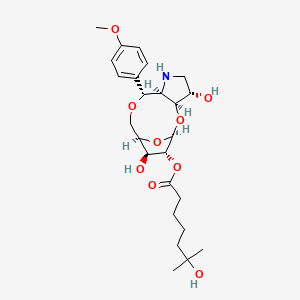

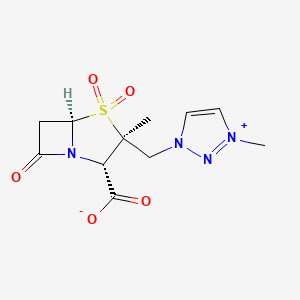

Semax is a synthetic peptide analog of adrenocorticotropic hormone (ACTH) (4-10) that has neuroprotective, analgesic, and anxiolytic properties . It is made up of seven amino acids, including a four amino acid fragment (Met-Glu-His-Phe) from ACTH (4-7) and a Pro-Gly-Pro fragment .

Synthesis Analysis

Semax is an analogue of the N-terminal fragment (4–10) of adrenocorticotropic hormone . The heptapeptide Semax (Met-Glu-His-Phe-Pro-Gly-Pro) is an analogue of the ACTH(4–10) fragment (Met-Glu-His-Phe-Arg-Trp-Gly) . The products of enzymatic degradation of ACTH(4–10) and Semax have their own neurotropic activity and are synergists of ACTH(4–10) with respect to the effects on learning processes .Molecular Structure Analysis

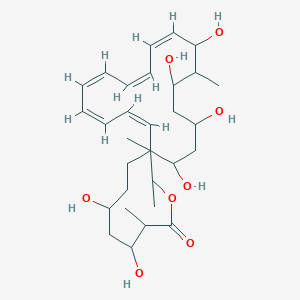

4-10-Semax contains a total of 130 bonds; 71 non-H bonds, 30 multiple bonds, 29 rotatable bonds, 9 double bonds, 21 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 2 carboxylic acids (aliphatic), 6 secondary amides (aliphatic), 1 guanidine derivative, 3 primary amines (aliphatic), and 2 .Chemical Reactions Analysis

The degradation dynamics of the neuroactive heptapeptide MEHFPGP (Semax) in the presence of plasma membranes, and cultures of glial and neuronal cells obtained from the rat basal forebrain have been investigated .Physical And Chemical Properties Analysis

Semax is a solid formulation with a molecular formula of C37H51N9O10S and a formula weight of 813.9 . Its solubility varies with different solvents: DMF: 1 mg/ml, DMSO: 5 mg/ml, PBS (pH 7.2): 10 mg/ml .科学的研究の応用

Cognitive and Morphological Recovery

ACTH (4-10) has been shown to potentiate cognitive and morphological recovery after brain damage. Systemic injections of ACTH can reduce deficits in learning that accompany bilateral damage to the amygdala in adult rats .

Effects on Human Attention

Research indicates that ACTH (4-10) affects human attention. A study reported a decrease in amplitude of the Nd wave with increasing doses of ACTH 4–10, establishing a time course for its effects on attention .

Induction of Hippocampal Theta Activity

ACTH 4–10 has been observed to alter hippocampal theta activity, which is crucial for learning and memory. It produced a shift in dominant frequency and an increase in specific components of induced theta activity .

Learning Enhancement

An analog of ACTH 4–10 has been identified as a long-action stimulator of learning, indicating its potential use in enhancing cognitive functions .

Pavlovian Conditioning

ACTH 4–10 has effects on Pavlovian conditioning, influencing behavioral responses associated with this form of learning .

Neuroprotection Against Chemical Trauma

ACTH fragments, including ACTH (4-10), may exert protective effects on neurons exposed to chemical trauma, such as pilocarpine-induced seizures .

Regulation of BDNF and trkB Expression

Semax, an analog of ACTH(4–10), regulates BDNF and trkB expression in the rat hippocampus, which are essential for neuronal survival, differentiation, and synaptic plasticity. This regulation facilitates learning and may have therapeutic implications .

作用機序

Target of Action

ACTH (4-10) primarily targets the melanocortin 2 receptor (MC2r) on cells in the adrenal cortex . The MC2r is primarily located on the adrenocortical cells .

Mode of Action

ACTH (4-10) interacts with its target, the MC2r, to stimulate the synthesis and release of glucocorticoids, such as cortisol, and adrenal androgens . This interaction triggers a series of changes in the adrenal cortex, leading to the production of these hormones .

Biochemical Pathways

ACTH (4-10) affects the hypothalamic-pituitary-adrenal (HPA) axis, a major part of the endocrine system . It stimulates the synthesis of adrenal steroids from cholesterol by increasing the quantity of cholesterol within the mitochondria .

Pharmacokinetics

Following intravenous administration, ACTH (4-10) plasma levels rapidly decline biexponentially, with half-lives of 0.39±0.05 min for the α-phase and 3.84 ± 1.5 min for the β-phase . When administered intranasally, absorption of intact ACTH (4-10) is low and variable, with a maximal bioavailability of 7.6% .

Action Environment

The action of ACTH (4-10) is dependent on cytoskeleton integrity . The cell environment, including the matrix and cytoskeleton, probably interacts with cAMP to coordinate functions other than steroid secretion . Furthermore, ACTH (4-10) has been found to diminish event-related brain potential (ERP) signs of focusing attention .

将来の方向性

特性

IUPAC Name |

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUASBAIUJHAN-LXOXETEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N13O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031210 | |

| Record name | 4-10-Corticotropin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

962.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-10-Semax | |

CAS RN |

4037-01-8 | |

| Record name | Acth (4-10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004037018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-10-Corticotropin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTICOTROPIN (4-10) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J48AU3I790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-9H-pyrido[2,3-b]indole](/img/structure/B1664278.png)